Ribocil

Übersicht

Beschreibung

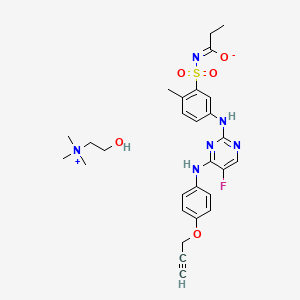

Ribocil is a highly selective chemical modulator of bacterial riboflavin riboswitches .

Synthesis Analysis

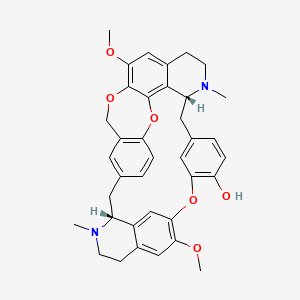

Ribocil was identified through a phenotypic screen targeting the riboflavin biosynthesis pathway in Escherichia coli . It functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Molecular Structure Analysis

Ribocil is structurally distinct from FMN, the natural ligand of the riboswitch it targets . It binds in the FMN binding pocket of the riboswitch .Chemical Reactions Analysis

Ribocil functions as a synthetic mimic of FMN to repress riboswitch-mediated ribB gene expression and inhibit bacterial growth .Physical And Chemical Properties Analysis

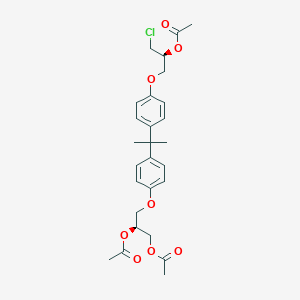

Ribocil has a molecular formula of C19H22N6OS and a molecular weight of 382.48 . It is a solid compound that is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Antimicrobial Drug Design

Ribocil has been identified as a potential antimicrobial agent due to its ability to target riboswitches. Riboswitches are RNA elements that regulate gene expression in response to binding ligands. By designing analogs of Ribocil, such as Ribocil-C, researchers have been able to enhance antibacterial activity. Ribocil-C, for instance, has shown eight-fold higher antibacterial activity than Ribocil and has been effective in clearing murine E. coli infection .

High-Throughput Screening for Antibiotics

The development of high-throughput screening methods using Ribocil and its analogs can accelerate the discovery of new antibiotics. By monitoring riboswitch conformational changes, which are indicative of functional activity, researchers can identify compounds that specifically trigger these changes, leading to the development of targeted antibiotics .

Understanding Riboswitch Function

Ribocil is used as a tool to understand the function of riboswitches. By observing how Ribocil and its analogs interact with riboswitches, scientists can gain insights into the mechanisms of gene regulation and the role of riboswitches in metabolic homeostasis .

Riboswitch-Based Biosensors

The sensitivity of riboswitches to specific ligands can be exploited to create biosensors. Ribocil, by binding to riboswitches, can induce conformational changes that can be detected and measured, providing a basis for the development of sensitive and scalable biosensors .

Studying Bacterial Metabolism

Ribocil’s interaction with riboswitches offers a window into bacterial metabolism. Since riboswitches are involved in sensing metabolites and metal ions, Ribocil can be used to study how bacteria regulate their metabolic processes in response to environmental changes .

Combatting Antibiotic Resistance

Ribocil and its derivatives can play a role in the fight against antibiotic resistance. By targeting riboswitches, which are less prone to mutation compared to protein targets, Ribocil offers a strategy to develop antibiotics with a reduced likelihood of resistance development .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ribocil | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)